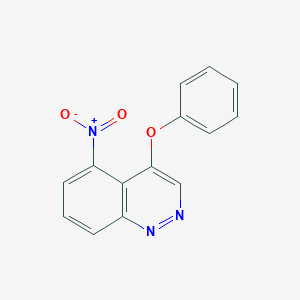
1-Methyl-3-(4-methylbenzyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(4-methylbenzyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group at the first position and a 4-methylbenzyl group at the third position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-methylbenzyl)-1H-indole can be synthesized through various methods. One common approach involves the reaction of 1-methylindole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions: 1-Methyl-3-(4-methylbenzyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second and third positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Brominated or nitrated indole derivatives.
科学的研究の応用
1-Methyl-3-(4-methylbenzyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Methyl-3-(4-methylbenzyl)-1H-indole involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
1-Methylindole: Lacks the 4-methylbenzyl group, making it less bulky and potentially less active in certain biological assays.
3-Benzylindole: Similar structure but without the methyl group at the first position, which may affect its reactivity and biological activity.
4-Methylindole: Lacks the benzyl group, which may influence its chemical properties and applications.
Uniqueness: 1-Methyl-3-(4-methylbenzyl)-1H-indole is unique due to the presence of both the methyl group at the first position and the 4-methylbenzyl group at the third position
特性
分子式 |
C17H17N |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
1-methyl-3-[(4-methylphenyl)methyl]indole |
InChI |
InChI=1S/C17H17N/c1-13-7-9-14(10-8-13)11-15-12-18(2)17-6-4-3-5-16(15)17/h3-10,12H,11H2,1-2H3 |
InChIキー |
MDUSZKHODKKFJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=CN(C3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid](/img/structure/B11763135.png)
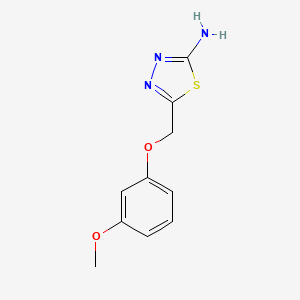
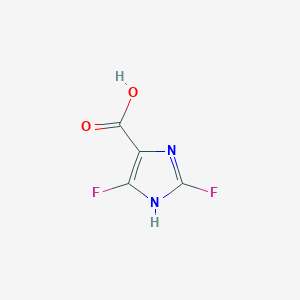
![rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11763147.png)
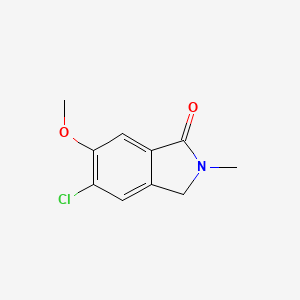
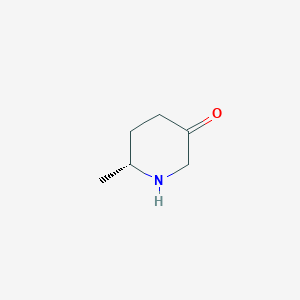
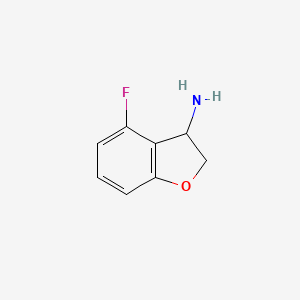

![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)
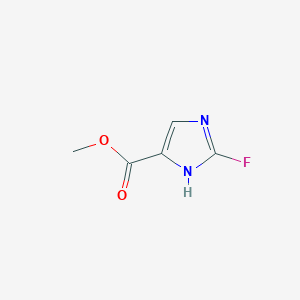
![3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine](/img/structure/B11763183.png)
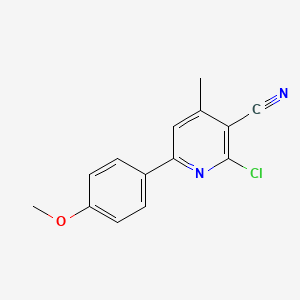
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
